molecular formula C26H20N2O3 B12346699 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-phenoxybenzamide CAS No. 5977-21-9

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-phenoxybenzamide

Cat. No.: B12346699
CAS No.: 5977-21-9
M. Wt: 408.4 g/mol
InChI Key: JWWOPMRWZOJPOG-UHFFFAOYSA-N
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Description

N-{2-ethyl-3-oxo-2-azatricyclo[6310^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-4-phenoxybenzamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-4-phenoxybenzamide involves multiple steps, starting with the preparation of the tricyclic core. The key steps include:

    Formation of the Tricyclic Core: This involves cyclization reactions that form the azatricyclic structure.

    Introduction of the Ethyl Group: This step typically involves alkylation reactions.

    Attachment of the Phenoxybenzamide Moiety: This is achieved through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the carbonyl group to an alcohol.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-4-phenoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the manufacture of dyes, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-4-phenoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-4-phenoxybenzamide is unique due to its specific tricyclic structure and the presence of the phenoxybenzamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

5977-21-9

Molecular Formula

C26H20N2O3

Molecular Weight

408.4 g/mol

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-4-phenoxybenzamide

InChI

InChI=1S/C26H20N2O3/c1-2-28-23-16-15-22(20-9-6-10-21(24(20)23)26(28)30)27-25(29)17-11-13-19(14-12-17)31-18-7-4-3-5-8-18/h3-16H,2H2,1H3,(H,27,29)

InChI Key

JWWOPMRWZOJPOG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5)C=CC=C3C1=O

Origin of Product

United States

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